molecular formula C15H15NO B12653555 2-Ethyl-N-phenylbenzamide CAS No. 56776-51-3

2-Ethyl-N-phenylbenzamide

Cat. No.: B12653555
CAS No.: 56776-51-3
M. Wt: 225.28 g/mol
InChI Key: CITOMGFGTPRDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H15NO It is a derivative of benzamide, where the benzamide structure is modified by the addition of an ethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-N-phenylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Another method involves the one-pot condensation of carboxylic acids and amines mediated by titanium tetrachloride (TiCl4) in pyridine at 85°C . This method also provides high yields and maintains the stereochemical integrity of chiral substrates.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group in 2-ethyl-N-phenylbenzamide can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Acidic Hydrolysis : Prolonged heating with concentrated HCl or H₂SO₄ may cleave the amide bond, producing 2-ethylbenzoic acid and N-ethylaniline as products .

  • Basic Hydrolysis : Reaction with NaOH under reflux could yield the sodium salt of 2-ethylbenzoic acid and N-ethylaniline .

Key Factors :

  • Hydrolysis rates depend on reaction temperature and the steric hindrance posed by the ethyl and phenyl groups .

  • The reaction is less facile compared to aliphatic amides due to the resonance stabilization of the aromatic amide .

Reduction Reactions

The amide group can be reduced to a secondary amine using strong reducing agents:

  • LiAlH₄ : Reduction in anhydrous ether or THF converts the amide to N-ethyl-N-phenylbenzylamine .

    C15H15NO+LiAlH4C14H15N+LiAlO2+H2O\text{C}_{15}\text{H}_{15}\text{NO} + \text{LiAlH}_4 \rightarrow \text{C}_{14}\text{H}_{15}\text{N} + \text{LiAlO}_2 + \text{H}_2\text{O}
  • Catalytic Hydrogenation : Hydrogen gas with a palladium or nickel catalyst may also achieve reduction under high-pressure conditions .

Challenges :

  • The aromatic ring and bulky substituents may slow reaction kinetics .

Electrophilic Aromatic Substitution (EAS)

The benzene ring in the benzamide moiety can undergo EAS, with regioselectivity dictated by substituents:

Reaction Type Conditions Product Directing Effects
NitrationHNO₃/H₂SO₄, 50°CNitro-substituted at ortho/paraEthyl (activating, ortho/para), Amide (deactivating, meta)
SulfonationH₂SO₄, SO₃Sulfonic acid derivativeMixed directing effects
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted at metaAmide group dominates (meta)

Notes :

  • Competing directing effects from the ethyl (electron-donating) and amide (electron-withdrawing) groups lead to complex regioselectivity .

  • Experimental data for this specific compound is limited, but analogous benzamides show meta-preference due to the amide’s strong deactivation .

Functionalization of the Ethyl Group

The ethyl substituent on the nitrogen can undergo oxidation or alkylation:

  • Oxidation : Strong oxidants like KMnO₄ or CrO₃ may convert the ethyl group to a ketone or carboxylic acid, though steric hindrance may limit efficiency .

  • Alkylation : Reaction with alkyl halides in the presence of a base could yield quaternary ammonium salts .

Cyclization and Heterocycle Formation

While direct evidence is lacking for this compound, related benzamides participate in cyclization:

  • With Isatin : Under iodine/TBHP catalysis, 2-amino-N-phenylbenzamide reacts with isatin to form quinazolinone derivatives . For this compound, similar conditions might require prior functionalization (e.g., introducing an amino group) .

Transamidation

The amide nitrogen may react with primary amines under acidic or thermal conditions to form new amides:

C15H15NO+RNH2C15H14N(R)O+NH3\text{C}_{15}\text{H}_{15}\text{NO} + \text{RNH}_2 \rightarrow \text{C}_{15}\text{H}_{14}\text{N}(\text{R})\text{O} + \text{NH}_3

Limitations :

  • Low nucleophilicity of the amide nitrogen and steric bulk reduce reactivity .

Spectroscopic Characterization

Post-reaction analysis often employs:

  • NMR : Distinct shifts for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.7–3.0 ppm for CH₂) and aromatic protons (δ 7.1–7.8 ppm) .

  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) .

Scientific Research Applications

Antiviral Activity

One significant application of 2-ethyl-N-phenylbenzamide is its antiviral properties. A study synthesized several N-phenylbenzamide derivatives and evaluated their efficacy against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. The results indicated that certain derivatives exhibited promising antiviral activity with IC50 values ranging from 5.7 to 12 μM, suggesting their potential as lead compounds for the development of anti-EV71 drugs .

Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives

CompoundIC50 (μM)TC50 (μM)Selectivity Index
Compound 1e5.7 ± 0.8620 ± 0.0High
Compound 2a18 ± 1.2Not reportedModerate

Inhibition of Acetylcholinesterase

Another critical application is in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer’s. A study on various derivatives showed that certain N-phenylbenzamides inhibited AChE effectively, with IC50 values ranging from 33.1 to 85.8 μM, demonstrating comparable efficacy to established inhibitors like rivastigmine .

Table 2: Inhibition Potency Against Cholinesterases

CompoundAChE IC50 (μM)BuChE IC50 (μM)
Salicylanilide Derivative 133.153.5
Salicylanilide Derivative 285.8228.4
Phosphorus-Based Ester2.4Not reported

Antitumor Properties

The compound has also shown potential in oncology. Research indicates that certain N-(2'-aminophenyl)-benzamide derivatives exhibit antitumor activity against various cancer cell lines, including leukemia and breast cancer cells. These derivatives demonstrated significant inhibition rates, making them valuable candidates for further pharmacological development .

Case Study: Antitumor Activity

In a study focused on the antitumor effects of N-(2'-aminophenyl)-benzamide derivatives:

  • In vitro tests revealed a notable reduction in cell viability in leukemia cell lines.
  • Mechanism of action involved apoptosis induction through the activation of caspases.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of these compounds. Research has identified key structural features that enhance biological activity, such as specific substituents on the benzene ring and modifications to the amide group.

Table 3: Structural Modifications and Their Impact

ModificationEffect on Activity
Halogen SubstituentsIncreased potency
Alkyl Chain Length VariationAltered selectivity
Presence of Hydroxyl GroupsEnhanced solubility

Molecular Docking Studies

Recent molecular docking studies have indicated that derivatives of this compound may serve as potential inhibitors against SARS-CoV-2 proteins, highlighting their relevance in combating viral infections beyond EV71 . The docking analysis revealed high binding affinities attributed to hydrogen bonding and hydrophobic interactions.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of myeloid Src-family kinases, including Fgr, Lyn, and Hck, which are involved in the growth and proliferation of AML cells . This inhibition leads to the suppression of AML cell growth both in vitro and in vivo.

Biological Activity

2-Ethyl-N-phenylbenzamide, a member of the N-phenylbenzamide family, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl group at the 2-position of the benzamide moiety. The exploration of its biological activities encompasses various pharmacological effects, including antiviral and cholinesterase inhibition properties.

Antiviral Activity

Research has highlighted the antiviral potential of N-phenylbenzamide derivatives, including this compound. A study focused on a series of N-phenylbenzamide derivatives demonstrated that modifications in the structure could enhance antiviral activity against enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease. The compound exhibited moderate activity with IC50 values around 18 ± 1.2 μM against EV71 strains .

Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives

CompoundIC50 (μM)Cytotoxicity (TC50 μM)Selectivity Index
This compound18 ± 1.2Not specifiedNot calculated
Compound 1e5.7 - 12620High
Compound 2a18Not specifiedNot calculated

The introduction of electron-withdrawing groups significantly enhanced antiviral activity, suggesting that structural modifications can lead to improved therapeutic candidates .

Cholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Studies have shown that derivatives of N-phenylbenzamides exhibit moderate inhibitory effects on these enzymes. For example, certain derivatives demonstrated IC50 values ranging from 33.1 to 85.8 µM for AChE and higher values for BuChE .

Table 2: Cholinesterase Inhibition Activity

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (SI)
RivastigmineNot specifiedNot specifiedReference
NiclosamideNot specifiedNot specifiedReference
Various N-phenylbenzamides33.1 - 85.853.5 - 228.4Variable

The selectivity index indicates the preference for AChE over BuChE, which is crucial for developing effective treatments with fewer side effects .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of N-phenylbenzamides, including the impact of substituents on biological activity:

  • Antiviral Studies : The introduction of halogen groups at specific positions on the benzene rings was found to enhance antiviral efficacy against EV71 .
  • Neuropharmacological Studies : The synthesis of various esters and their evaluation showed that modifications could lead to compounds with improved blood-brain barrier penetration and dual inhibition capabilities for cholinesterases .
  • In Vivo Studies : Further research is warranted to evaluate the in vivo efficacy and safety profiles of these compounds, particularly in animal models of viral infections and neurodegenerative diseases.

Properties

CAS No.

56776-51-3

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H15NO/c1-2-12-8-6-7-11-14(12)15(17)16-13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,16,17)

InChI Key

CITOMGFGTPRDBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.